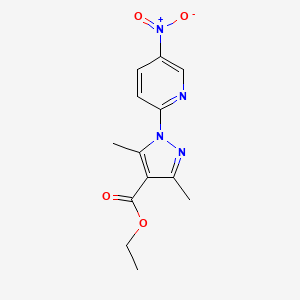

ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate

説明

Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N4O4 and its molecular weight is 290.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate (CAS: 346440-94-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on diverse research findings.

- Molecular Formula : C13H14N4O4

- Molar Mass : 290.27 g/mol

- Structure : The compound features a pyrazole ring substituted with a nitro group and an ethyl ester functional group, which are critical for its biological activity.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. This compound was evaluated alongside other compounds for its efficacy against various viruses:

| Compound | Virus Target | Activity |

|---|---|---|

| This compound | HSV-1 | Moderate inhibition |

| Compound 5 (related pyrazole) | VSV, Mayaro virus | Significant EC50 values indicating potent antiviral action |

In a study evaluating the anti-herpetic effects of various compounds, it was noted that the introduction of ester groups enhanced antiviral activity against HSV-1, suggesting a similar potential for this compound .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

| Compound | COX Inhibition | IC50 (μg/mL) |

|---|---|---|

| This compound | COX-1, COX-2 | Not specified but comparable to known inhibitors |

In related studies, pyrazoles demonstrated significant anti-inflammatory effects with IC50 values comparable to standard drugs like diclofenac . This suggests that this compound could possess similar therapeutic potential.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the nitro group and the carboxylic acid moiety may enhance interactions with viral proteins and inflammatory pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antiviral Screening : A primary screening method using Vero cells infected with HSV-1 and other viruses showed promising results for similar pyrazole derivatives .

- Anti-inflammatory Testing : Compounds structurally related to this compound were tested for their ability to inhibit COX enzymes and showed significant activity .

- Toxicology Assessments : Preliminary toxicological evaluations indicated that related compounds had acceptable safety profiles in vivo, suggesting that further studies on this compound could be warranted .

科学的研究の応用

Pharmaceutical Applications

Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cancer Research :

Agrochemical Applications

The compound's unique structure also lends itself to applications in agriculture:

- Herbicide Development :

- Pesticide Formulations :

Materials Science Applications

In addition to biological applications, this compound has potential uses in materials science:

- Polymer Chemistry :

- Nanotechnology :

Case Studies

特性

IUPAC Name |

ethyl 3,5-dimethyl-1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-4-21-13(18)12-8(2)15-16(9(12)3)11-6-5-10(7-14-11)17(19)20/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVSKRZYECTHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。